molecular formula C10H7NO2 B029167 Quinoline-3-carboxylic acid CAS No. 6480-68-8

Quinoline-3-carboxylic acid

Cat. No. B029167
Key on ui cas rn: 6480-68-8
M. Wt: 173.17 g/mol
InChI Key: DJXNJVFEFSWHLY-UHFFFAOYSA-N
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Patent
US04449516

Procedure details

A 300 ml eggplant-shaped flask was equipped with a Dimroth condenser, a calcium chloride tube and a dropping funnel, and in the flask, 0.6 mol of thionyl chloride was slowly dropped to 0.1 mol of 3-quinolylcarboxylic acid with stirring at room temperature. After completion of the dropping, the resulting mixture was stirred continuously for about 1 hour on an oil bath at an oil bath temperature of 65° C. Thereafter, the excess thionyl chloride was removed under a reduced pressure to obtain 3-quinolylcarboxylic acid chloride.
Quantity
0.6 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[N:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[C:7]([C:15]([OH:17])=O)[CH:6]=1>>[N:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[C:7]([C:15]([Cl:3])=[O:17])[CH:6]=1

Inputs

Step One
Name
Quantity
0.6 mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.1 mol
Type
reactant
Smiles
N1=CC(=CC2=CC=CC=C12)C(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 300 ml eggplant-shaped flask was equipped with a Dimroth condenser, a calcium chloride tube and a dropping funnel
STIRRING
Type
STIRRING
Details
After completion of the dropping, the resulting mixture was stirred continuously for about 1 hour on an oil bath at an oil bath temperature of 65° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Thereafter, the excess thionyl chloride was removed under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC2=CC=CC=C12)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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